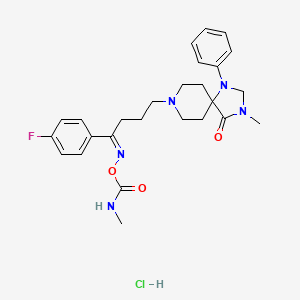

1,3,8-Triazaspiro(4,5)decan-4-one, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-, alpha'-O-(methylcarbamoyl)oxime, hydrochloride

Beschreibung

1,3,8-Triazaspiro(4,5)decan-4-on, 8-(3-(p-Fluorbenzoyl)propyl)-3-methyl-1-phenyl-, alpha’-O-(Methylcarbamoyl)oxim, Hydrochlorid ist eine komplexe organische Verbindung. Es weist eine spirocyclische Struktur mit mehreren funktionellen Gruppen auf, darunter eine Fluorbenzoylgruppe, ein Methylcarbamoyloxime und ein Hydrochloridsalz. Diese Verbindung ist aufgrund ihrer einzigartigen strukturellen Eigenschaften und möglichen biologischen Aktivitäten in verschiedenen Bereichen der Chemie und Pharmakologie von Interesse.

Eigenschaften

CAS-Nummer |

102504-75-6 |

|---|---|

Molekularformel |

C26H33ClFN5O3 |

Molekulargewicht |

518.0 g/mol |

IUPAC-Name |

[(Z)-[1-(4-fluorophenyl)-4-(3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)butylidene]amino] N-methylcarbamate;hydrochloride |

InChI |

InChI=1S/C26H32FN5O3.ClH/c1-28-25(34)35-29-23(20-10-12-21(27)13-11-20)9-6-16-31-17-14-26(15-18-31)24(33)30(2)19-32(26)22-7-4-3-5-8-22;/h3-5,7-8,10-13H,6,9,14-19H2,1-2H3,(H,28,34);1H/b29-23-; |

InChI-Schlüssel |

MSWPBVDMUKHVHI-MBANDDHJSA-N |

Isomerische SMILES |

CNC(=O)O/N=C(/CCCN1CCC2(CC1)C(=O)N(CN2C3=CC=CC=C3)C)\C4=CC=C(C=C4)F.Cl |

Kanonische SMILES |

CNC(=O)ON=C(CCCN1CCC2(CC1)C(=O)N(CN2C3=CC=CC=C3)C)C4=CC=C(C=C4)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 1,3,8-Triazaspiro(4,5)decan-4-on-Derivaten umfasst typischerweise mehrstufige organische Reaktionen. Gängige Syntheserouten können umfassen:

Bildung des spirocyclischen Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer erreicht werden.

Einführung der Fluorbenzoylgruppe: Dieser Schritt kann die Friedel-Crafts-Acylierung unter Verwendung von p-Fluorbenzoylchlorid umfassen.

Bildung des Oxims: Dies kann durch Reaktion der Ketonzwischenstufe mit Hydroxylamin erfolgen.

Bildung des Hydrochloridsalzes: Dies wird typischerweise durch Behandlung des Endprodukts mit Salzsäure erreicht.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung der oben genannten Syntheserouten für die großtechnische Produktion umfassen. Dies beinhaltet die Verwendung effizienter Katalysatoren, optimierte Reaktionsbedingungen und Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3,8-Triazaspiro(4,5)decan-4-on-Derivate können verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, z. B. das Oxime zu einem Amin reduzieren.

Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring oder am spirocyclischen Kern.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nucleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren liefern, während die Reduktion Amine produzieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1,3,8-Triazaspiro(4,5)decan-4-on-Derivaten hängt von ihren spezifischen biologischen Zielstrukturen ab. Diese Verbindungen können mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren und so zu verschiedenen biologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und beteiligten Pfade würden detaillierte biochemische Studien erfordern.

Wirkmechanismus

The mechanism of action of 1,3,8-Triazaspiro(4,5)decan-4-one derivatives depends on their specific biological targets. These compounds may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3,8-Triazaspiro(4,5)decan-4-on-Derivate: Andere Derivate mit verschiedenen Substituenten können ähnliche strukturelle Merkmale, aber unterschiedliche biologische Aktivitäten aufweisen.

Spirocyclische Verbindungen: Verbindungen mit ähnlichen spirocyclischen Kernen, aber verschiedenen funktionellen Gruppen.

Fluorbenzoylverbindungen: Verbindungen, die die Fluorbenzoylgruppe enthalten, aber unterschiedliche Kernstrukturen aufweisen.

Einzigartigkeit

Die Einzigartigkeit von 1,3,8-Triazaspiro(4,5)decan-4-on, 8-(3-(p-Fluorbenzoyl)propyl)-3-methyl-1-phenyl-, alpha’-O-(Methylcarbamoyl)oxim, Hydrochlorid liegt in seiner spezifischen Kombination von funktionellen Gruppen und spirocyclischer Struktur, die einzigartige biologische und chemische Eigenschaften verleihen kann.

Für detaillierte und spezifische Informationen wird empfohlen, wissenschaftliche Literatur und Datenbanken zu konsultieren.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.